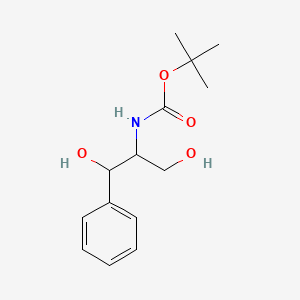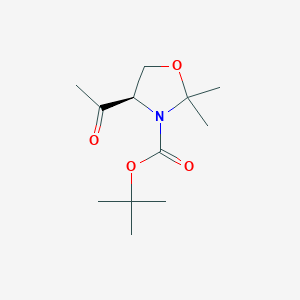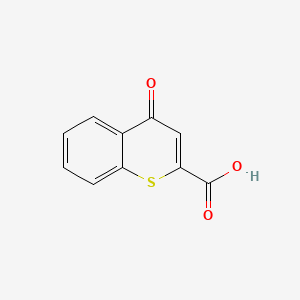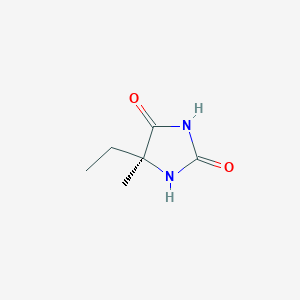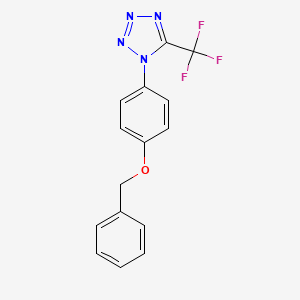
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)
Overview
Description
The compound “4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)” has a CAS Number of 2757730-15-5 and a molecular weight of 676.08 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .
Molecular Structure Analysis
The InChI code for “4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)” is 1S/C28H20Br4/c1-17-15-21 (7-13-25 (17)31)28 (22-8-14-26 (32)18 (2)16-22)27 (19-3-9-23 (29)10-4-19)20-5-11-24 (30)12-6-20/h3-16H,1-2H3 .Physical and Chemical Properties Analysis
The compound “4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)” is a solid at room temperature . Another similar compound, “4,4’-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)diphenol”, has a molecular weight of 522.22792 .Scientific Research Applications
Manganese(III)-mediated Intermolecular Cyclization Reactions
Manganese(III)-mediated cyclization reactions of alkenes and active methylene compounds have been explored for synthesizing complex organic structures. The reactions have yielded various cyclic compounds, indicating potential pathways for synthesizing derivatives of complex organic molecules, which could include structures related to the queried compound (Ouyang, Nishino, & Kurosawa, 1997).
Fluorescent pH Indicators for Biomedical Research
Polyvinyl alcohol magnetic microspheres containing fluorescent compounds have been developed for pH measurement, showcasing the utility of such compounds in creating sensitive tools for biomedical research, including potential applications in studying cellular processes like phagocytosis (Laznev, Ignatovich, Kukhta, & Agabekov, 2018).
Photoluminescence for Optoelectronic Applications
The influence of UV irradiation on the optical properties of certain compounds has been studied, providing insights into their applications in optoelectronics. These findings contribute to the understanding of how similar compounds might be used in developing materials for advanced optical devices (El-Mallah, El-Ghamaz, & Waly, 2010).
Antioxidant Properties in Medicinal Chemistry
Research on diphenylmethane derivative bromophenols, including natural products, has highlighted their effective antioxidant power. This demonstrates the potential medicinal chemistry applications of brominated phenolic compounds, which may relate to the structural features of the compound (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Synthesis and Tunable Optical Properties
The synthesis and investigation of triazine derivatives for their two and three-photon absorption properties highlight the possibility of designing organic molecules for multiphoton materials. This suggests avenues for utilizing similar compounds in the development of advanced optical and photonic materials (Zeng, Ouyang, Zeng, Ji, & Ge, 2012).
Safety and Hazards
Properties
IUPAC Name |
4-[2,2-bis(4-bromophenyl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Br2N2/c1-33(2)27-17-9-23(10-18-27)30(24-11-19-28(20-12-24)34(3)4)29(21-5-13-25(31)14-6-21)22-7-15-26(32)16-8-22/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIMLLGDPCLYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


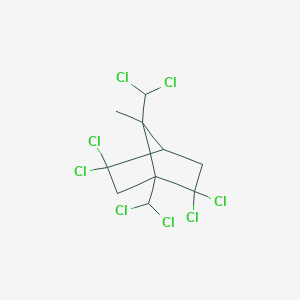
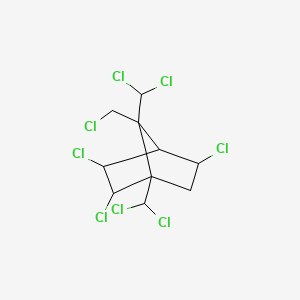

![6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3323629.png)



